N-(3-Iodo-4-methylphenyl)isobutyramide
Description
N-(3-Iodo-4-methylphenyl)isobutyramide is a substituted aromatic amide characterized by an isobutyramide group (-NHCOC(CH₃)₂) attached to a 3-iodo-4-methylphenyl ring. This compound’s structural features suggest applications in medicinal chemistry or agrochemical research, though specific biological roles require further investigation.
Properties
IUPAC Name |
N-(3-iodo-4-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYCSHRRGITUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodo-4-methylphenyl)isobutyramide typically involves the iodination of a precursor compound followed by the introduction of the isobutyramide group. One common method involves the reaction of 3-iodo-4-methylbenzoic acid with isobutylamine under appropriate conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodo-4-methylphenyl)isobutyramide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
N-(3-Iodo-4-methylphenyl)isobutyramide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving iodine-containing compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Iodo-4-methylphenyl)isobutyramide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The isobutyramide group can also interact with biological molecules, potentially affecting their function and activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features | Applications/Activity | Reference |
|---|---|---|---|---|---|
| N-(3-Iodo-4-methylphenyl)isobutyramide | C₁₁H₁₃INO | 317.14* | 3-iodo, 4-methylphenyl; isobutyramide group | Potential abiotic elicitor (inferred) | [4, 6] |
| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | C₁₂H₁₀IN₃O | 355.13 | Pyrazine ring; carboxamide group | Abiotic elicitor in S. marianum cultures | [4] |
| Meta-fluorofentanyl (N-(3-fluorophenyl)isobutyramide) | C₂₀H₂₄FN₂O | 333.42 | 3-fluorophenyl; piperidinyl group | Opioid receptor agonist (pharmacological) | [6] |
| Thiamidol (N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)isobutyramide) | C₁₃H₁₄N₂O₃S | 278.33 | Thiazole ring; 2,4-dihydroxyphenyl group | Tyrosinase inhibitor (cosmetic use) | [8] |
| N-(3-Iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide | C₂₀H₂₂INO | 419.30 | Acrylamide group; 4-isobutylphenyl substitution | Unknown (structural analogue) | [9] |
*Calculated based on molecular formula.
Key Research Findings
Role of Halogen Substitution
- Iodo vs. Fluoro Groups : The iodine atom in this compound introduces steric bulk and polarizability, enhancing lipophilicity compared to the fluorine in meta-fluorofentanyl. This difference may influence receptor binding kinetics, as seen in fluorinated opioids ().
- This could affect reactivity in synthesis or stability in biological systems .
Amide Group Variations
- Isobutyramide vs. Carboxamide: The pyrazinecarboxamide in demonstrates that replacing the isobutyramide group with a heteroaromatic carboxamide (pyrazine) shifts applications to plant biotechnology, likely due to altered solubility and interaction with cellular targets.
- Acrylamide vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
